(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid can be classified as:
The synthesis of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid can be achieved through several methods:
The molecular structure of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid features:
The stereochemistry is crucial for its biological activity, with the (S) configuration being specifically important for therapeutic applications.
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid participates in various chemical reactions:
These reactions are often influenced by factors such as temperature, pressure, and the presence of catalysts or solvents.
The mechanism of action for (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid primarily revolves around its interaction with biological targets:
Research indicates that similar compounds have shown efficacy in treating conditions like pollakiuria by influencing acetylcholine receptors or other neurotransmitter systems .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 220.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | >95% (HPLC) |
These properties are crucial for determining the compound's stability, solubility, and suitability for pharmaceutical formulations.
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid has several scientific applications:
This compound's versatility underscores its significance in medicinal chemistry and pharmaceutical development.
The (S)-enantiomer serves as a high-value synthon for stereocontrolled drug synthesis. Its significance is evidenced by its designation as Glycopyrrolate Related Compound C (USP) and Glycopyrronium Bromide Impurity J (EP) [4] [8], reflecting its role in quality control during anticholinergic manufacturing. The quaternary stereocenter resists racemization under physiological conditions, ensuring configurational integrity in downstream derivatives. This stability is critical when incorporated into complex molecules like glycopyrronium bromide, where the (S)-configuration directly influences muscarinic receptor antagonism [8].
Table 1: Key Chiral Pharmaceutical Intermediates Derived from (S)-Configuration
Intermediate Role | Target API | Stereochemical Impact |
---|---|---|
Glycopyrrolate precursor | Glycopyrronium bromide | (S)-enantiomer shows 5-8x higher receptor affinity than (R) [8] |
Chiral resolving agent | Anticholinergic esters | Enables diastereomeric separation of racemic mixtures [5] |
Metabolic pathway probe | COPD therapeutics | (S)-configuration reduces first-pass hydrolysis by 40% vs racemate [8] |
This chiral acid is the carboxylic acid precursor in glycopyrrolate synthesis, where it is esterified with 3-hydroxy-1,1-dimethylpyrrolidinium bromide [5] [8]. The reaction proceeds via Steglich esterification, preserving stereochemistry at the α-carbon. The resulting quaternary ammonium compound exhibits potent antimuscarinic activity due to optimal spatial orientation of the cyclopentyl and phenyl groups relative to the cationic nitrogen. Modifications of the ester group (e.g., ethyl, hexyl, octyl bromoacetates) yield "soft" anticholinergics with tunable hydrolysis rates [5]. The (S)-enantiomer specifically contributes to prolonged bronchodilation in COPD therapeutics like Seebri Neohaler® due to slower plasma esterase cleavage compared to the (R)-form [8].
Table 2: Critical Anticholinergic Derivatives of (S)-2-Cyclopentyl-2-hydroxy-2-phenylacetic Acid
Ester Derivative | Biological Activity | Therapeutic Application |
---|---|---|
[1-(2-Ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] ester (Glycopyrrolate) | Competitive muscarinic antagonist (IC₅₀ = 1.2 nM) [8] | Chronic obstructive pulmonary disease (COPD) |
[1-(2-Hexoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] ester | Tissue-selective bronchial relaxation | Asthma inhalers [5] |
Cyclopentyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Prodrug with delayed hydrolysis | Overactive bladder treatment [7] |
Despite its utility, enantioselective synthesis remains challenging. Current routes yield racemic mixtures requiring chromatographic resolution using chiral auxiliaries [4] [9]. Key unsolved problems include:
Table 3: Comparison of Synthetic Approaches to (S)-Enantiomer
Method | ee (%) | Yield | Limitations |
---|---|---|---|
Chiral HPLC resolution (racemate) | >99 | 28-35% | Low throughput, high solvent waste [9] |
Diastereomeric salt formation (L-lysine) | 95 | 42% | Requires stoichiometric chiral agent [4] |
Asymmetric Reformatsky reaction | 80 | 65% | Zn-mediated side reactions [10] |
The stereospecific degradation of carbohydrate derivatives reported for analogous cyclohexyl mandelic acids suggests potential biosynthetic routes [10], but cyclopentyl conformational rigidity impedes direct adaptation. Computational studies indicate that Ru(II)-catalyzed transfer hydrogenation could achieve >90% ee if ligand sterics are optimized—a key research priority.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0